molecular formula C10H18N2O6 B043352 (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid CAS No. 113231-05-3

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

Cat. No. B043352
M. Wt: 262.26 g/mol
InChI Key: SYFQYGMJENQVQT-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of constrained amino acids, including those structurally related to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, involves innovative approaches to achieve stereoselectivity and functional diversity. For instance, Caputo et al. (2006) detailed the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral blocks, providing access to optically pure compounds (Caputo et al., 2006). Similarly, Bunch et al. (2003) explored the synthesis of a novel glutamic acid analogue, demonstrating the role of conformational restriction in amino acid design (Bunch et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often features conformational constraints that impact their biochemical behavior. Garrido et al. (2013) described the enantioselective synthesis of a structurally complex amino acid showcasing the embedded morphan motif, highlighting the significance of molecular architecture in dictating compound properties (Garrido et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds akin to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often underline the versatility and reactivity of such molecules. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, illustrating the potential of these compounds in creating biologically active triazole scaffolds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of constrained amino acids and their derivatives, including solubility, melting points, and crystalline structure, are essential for their application in various scientific domains. The synthesis and structural elucidation of chiral cyclic amino acid esters by Moriguchi et al. (2014) exemplify the detailed analysis required to understand these compounds' physical attributes (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and interactions with other chemical entities, are pivotal for the application of constrained amino acids in synthesis and drug design. The work by Sahu et al. (2020) on the green synthesis of a biodegradable amide demonstrates the innovative approaches toward environmentally friendly chemical syntheses involving compounds with complex functionalities (Sahu et al., 2020).

Safety And Hazards

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Future Directions

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Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.


properties

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252965
Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

CAS RN

113231-05-3
Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113231-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Liu, Y Du, T Fu, Y Han, L Pan, J Kang - Journal of Chromatography A, 2022 - Elsevier
An approach for profiling protein-protein interactions by using affinity purification with capillary monolithic immobilized metal affinity chromatography column (cm-IMAC) in combination …
Number of citations: 1 www.sciencedirect.com
G Liu, T Fu, Y Han, S Hu, X Zhang, M Zheng… - Analytical …, 2020 - ACS Publications
We describe an affinity purification–mass spectrometry (AP–MS) method for probing the interactome of a special targeting protein. The AP was implemented with monolithic micro …
Number of citations: 12 pubs.acs.org
H Song, X Zhou, Z Zhu - Biosensors and Bioelectronics, 2021 - Elsevier
NAD + -dependent dehydrogenase-based biosensors usually suffer from the low accuracy due to the interference of cofactors in the complex environment, such as fermentation samples…
Number of citations: 3 www.sciencedirect.com
田崎太悠 - 2019 - eprints.lib.hokudai.ac.jp
Currently, most vaccines are applied subcutaneously (SC) or intramuscularly (IM) and the preference for the administration route can vary depending on the infectious diseases. The …
Number of citations: 4 eprints.lib.hokudai.ac.jp

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